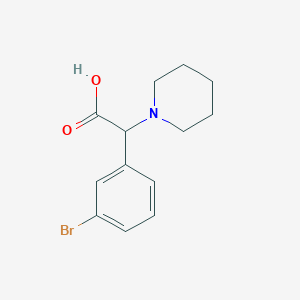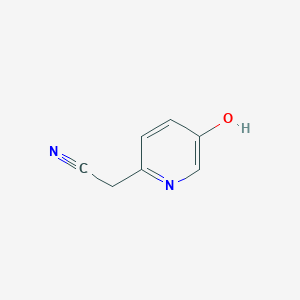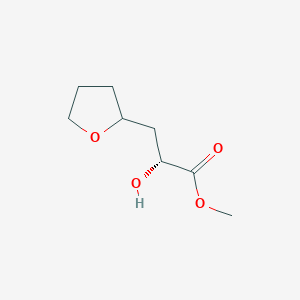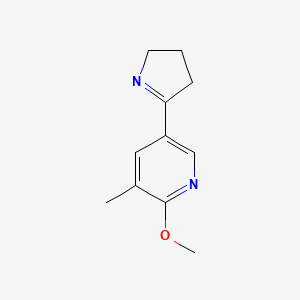![molecular formula C20H15N3O B11813235 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンは、トリアゾール環がシクロヘキサジエン構造に融合した複雑な有機化合物です。
準備方法
合成経路と反応条件
5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンの合成は、通常、以下の手順が含まれます。
シクロヘキサジエン中間体の生成: シクロヘキサジエン構造は、ジエンとジエノフィルのディールス・アルダー反応によって合成できます。
フェニル基の導入: フェニル基は、フリーデル・クラフツアルキル化反応によって導入されます。
トリアゾール環の生成: トリアゾール環は、中間体をヒドラジン誘導体と酸性または塩基性条件下で反応させることによって形成されます。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、温度、圧力、触媒の使用を制御して反応を促進することが含まれます。
化学反応の分析
反応の種類
5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンは、以下の化学反応を含むさまざまな化学反応を起こします。
酸化: 化合物は酸化されてキノン誘導体になります。
還元: 還元反応により、化合物は対応するジヒドロ誘導体に変換できます。
置換: 求電子置換反応と求核置換反応により、分子にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核試薬などの試薬がさまざまな条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物には、キノン誘導体、ジヒドロ誘導体、置換トリアゾール化合物があります。
科学研究の用途
5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体リガンドとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療特性について検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は金属イオンと配位し、酵素活性やシグナル伝達経路に影響を与える可能性があります。フェニル基は、タンパク質の疎水性ポケットとの相互作用を強化し、生物学的活性を影響を与える可能性があります。
類似化合物の比較
類似化合物
シクロヘキサ-2,4-ジエン-1-オン誘導体: これらの化合物はシクロヘキサジエン構造を共有し、類似の反応性を示します。
トリアゾール誘導体: 1,2,4-トリアゾールなどのトリアゾール環を持つ化合物は、比較可能な化学的性質と生物学的活性を示します。
独自性
5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンは、シクロヘキサジエンとトリアゾール構造の組み合わせによりユニークであり、他の化合物では一般的ではない独特の化学反応性と潜在的な生物学的活性を付与します。
この詳細な記事は、5-[6-(4-フェニルフェニル)シクロヘキサ-2,4-ジエン-1-イル]-1,2,4-トリアゾール-3-オンの包括的な概要を提供し、その合成、反応、用途、作用機序、および類似化合物の比較を網羅しています。
類似化合物との比較
Similar Compounds
Cyclohexa-2,4-dien-1-one Derivatives: These compounds share the cyclohexadiene structure and exhibit similar reactivity.
Triazole Derivatives: Compounds with a triazole ring, such as 1,2,4-triazole, show comparable chemical properties and biological activities.
Uniqueness
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one is unique due to the combination of the cyclohexadiene and triazole structures, which confer distinct chemical reactivity and potential biological activities not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H15N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(22-23-20)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,17-18H |
InChIキー |
AAMBVQGOMSDGOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C=CC=CC3C4=NC(=O)N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
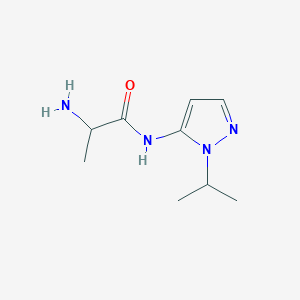
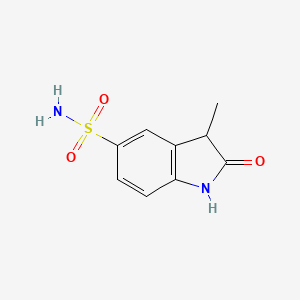
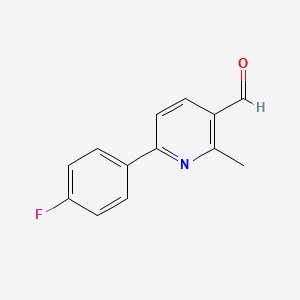
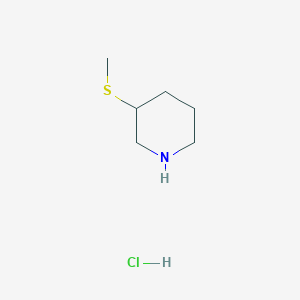
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
